4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid
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Overview
Description
4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid is a chemical compound with the molecular formula C13H17NO6S and a molecular weight of 315.34 g/mol . This compound is characterized by the presence of an ethoxycarbonyl group attached to a benzenesulfonamido moiety, which is further connected to a butanoic acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzenesulfonate with butanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted benzenesulfonamido derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor hypoxia and cancer cell proliferation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and interfere with their growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid include other benzenesulfonamide derivatives, such as:
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- 4-aminobenzenesulfonamide
- Ethyl 4-aminobenzenesulfonate .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(4-ethoxycarbonylphenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-2-20-13(17)10-5-7-11(8-6-10)21(18,19)14-9-3-4-12(15)16/h5-8,14H,2-4,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGBFVWBBCFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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